molecular formula C17H9BrClN3OS B12126740 (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12126740
M. Wt: 418.7 g/mol
InChI Key: VNIHDGBMOCSKIM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
  • It belongs to the class of heterocyclic compounds, specifically thiazolotriazoles.
  • The compound’s structure consists of a thiazole ring fused with a triazole ring, along with a substituted benzylidene moiety.
  • Thiazolotriazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-bromobenzaldehyde with 2-aminothiazole to form the corresponding Schiff base. Cyclization of the Schiff base with hydrazine hydrate yields the target compound.

      Reaction Conditions: The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).

      Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include derivatives of the thiazolotriazole core.

  • Scientific Research Applications

      Biology: The compound’s biological activity (e.g., antimicrobial, antitumor) is an area of interest.

      Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.

      Industry: While not widely used industrially, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific biological target. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: The fused thiazole-triazole ring system makes this compound unique.

      Similar Compounds: Other thiazolotriazoles, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, share structural similarities.

    : DOI: 10.1016/j.jscs.2017.05.004

    Properties

    Molecular Formula

    C17H9BrClN3OS

    Molecular Weight

    418.7 g/mol

    IUPAC Name

    (5Z)-5-[(4-bromophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C17H9BrClN3OS/c18-12-6-4-10(5-7-12)8-14-16(23)22-17(24-14)20-15(21-22)11-2-1-3-13(19)9-11/h1-9H/b14-8-

    InChI Key

    VNIHDGBMOCSKIM-ZSOIEALJSA-N

    Isomeric SMILES

    C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.